molecular formula C16H18BrN5O2 B11280329 Tert-butyl 7-(4-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Tert-butyl 7-(4-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11280329
M. Wt: 392.25 g/mol
InChI Key: YHWVXKZXKTUUCH-UHFFFAOYSA-N
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Description

TERT-BUTYL 7-(4-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of tetrazolopyrimidines. This compound is characterized by the presence of a tert-butyl group, a bromophenyl group, and a tetrazolopyrimidine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

The synthesis of TERT-BUTYL 7-(4-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

TERT-BUTYL 7-(4-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for cyclization, and various oxidizing or reducing agents depending on the desired transformation.

Scientific Research Applications

TERT-BUTYL 7-(4-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of TERT-BUTYL 7-(4-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar compounds to TERT-BUTYL 7-(4-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE include other tetrazolopyrimidines with different substituents. These compounds may share similar core structures but differ in their biological activities and chemical properties. Examples include:

  • 7-(4-Chlorophenyl)-5-Methyl-4H,7H-[1,2,3,4]Tetrazolo[1,5-a]Pyrimidine-6-Carboxylate
  • 7-(4-Fluorophenyl)-5-Methyl-4H,7H-[1,2,3,4]Tetrazolo[1,5-a]Pyrimidine-6-Carboxylate

The uniqueness of TERT-BUTYL 7-(4-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific substituents, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H18BrN5O2

Molecular Weight

392.25 g/mol

IUPAC Name

tert-butyl 7-(4-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H18BrN5O2/c1-9-12(14(23)24-16(2,3)4)13(10-5-7-11(17)8-6-10)22-15(18-9)19-20-21-22/h5-8,13H,1-4H3,(H,18,19,21)

InChI Key

YHWVXKZXKTUUCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)Br)C(=O)OC(C)(C)C

Origin of Product

United States

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